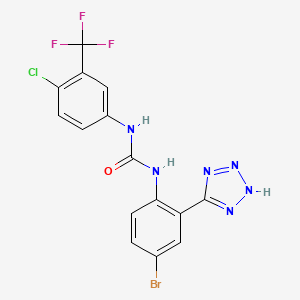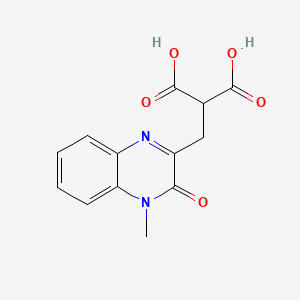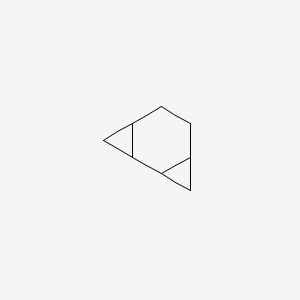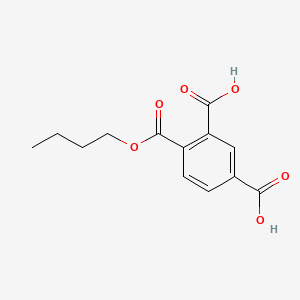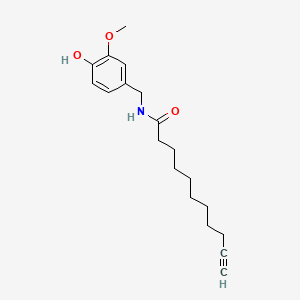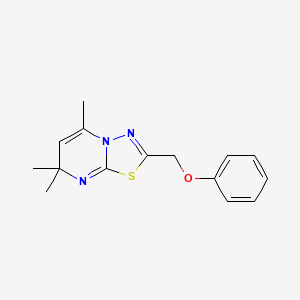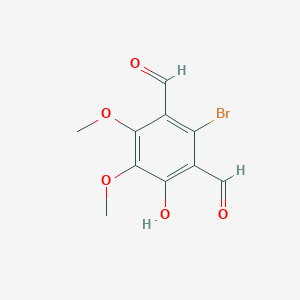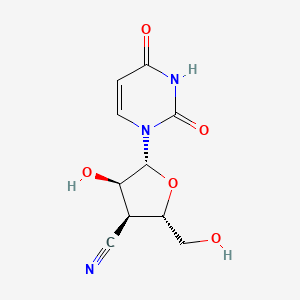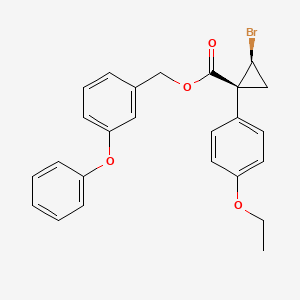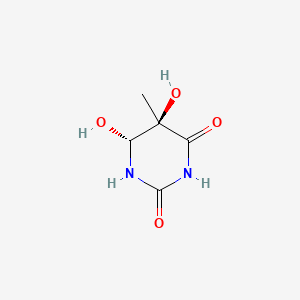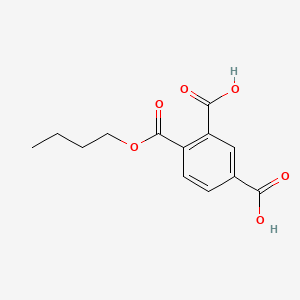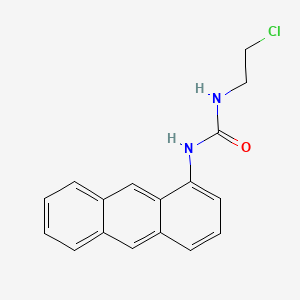
Urea, 1-(1-anthryl)-3-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(1-anthryl)-3-(2-chloroethyl)- is a synthetic organic compound that features a urea backbone with an anthryl group and a chloroethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-anthryl)-3-(2-chloroethyl)- typically involves the reaction of 1-anthrylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures higher yields and purity of the final product.
Types of Reactions:
Oxidation: Urea, 1-(1-anthryl)-3-(2-chloroethyl)- can undergo oxidation reactions, particularly at the anthryl group, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced at the chloroethyl group to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand molecular recognition and binding processes.
Medicine: In medicine, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of oncology.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the anthryl group.
Mécanisme D'action
The mechanism by which urea, 1-(1-anthryl)-3-(2-chloroethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with nucleic acids, affecting their function, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
- Urea, 1-(1-anthryl)-3-(2-bromoethyl)-
- Urea, 1-(1-anthryl)-3-(2-iodoethyl)-
- Urea, 1-(1-anthryl)-3-(2-fluoroethyl)-
Comparison: Compared to its analogs with different halogen substitutions, urea, 1-(1-anthryl)-3-(2-chloroethyl)- exhibits unique reactivity due to the presence of the chloroethyl group. This group provides a balance between reactivity and stability, making it suitable for various applications. The anthryl group also imparts specific photophysical properties that are valuable in research and industrial applications.
Propriétés
Numéro CAS |
102434-03-7 |
|---|---|
Formule moléculaire |
C17H15ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
1-anthracen-1-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C17H15ClN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |
Clé InChI |
CKZJPSNXOGOVIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


